Synthetic Versatility: Superior Cross-Coupling Reactivity of the C-I Bond Compared to C-Br and C-Cl Analogs
The C-I bond in 5-iodoindolin-2-one enables higher oxidative addition rates in palladium-catalyzed cross-coupling reactions relative to the C-Br bond in 5-bromoindolin-2-one (CAS 20870-78-4) and the C-Cl bond in 5-chloroindolin-2-one. This property is critical for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings commonly employed to construct kinase inhibitor libraries [1]. The iodine atom serves as a superior leaving group, facilitating smoother reactions and higher yields when introducing diverse aryl, alkenyl, or amine substituents at the 5-position [2].
| Evidence Dimension | Relative reactivity in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C-I bond (aryl iodide); highest oxidative addition rate among aryl halides |
| Comparator Or Baseline | 5-Bromoindolin-2-one: C-Br bond; moderate oxidative addition rate. 5-Chloroindolin-2-one: C-Cl bond; low oxidative addition rate requiring harsh conditions |
| Quantified Difference | General reactivity order for aryl halides in Pd-catalyzed cross-coupling: I > Br >> Cl; 5-iodoindolin-2-one represents the most reactive halogenated oxindole building block |
| Conditions | Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings |
Why This Matters
Procurement of the 5-iodo variant maximizes synthetic efficiency and yield in cross-coupling steps essential for constructing diverse kinase inhibitor libraries, whereas 5-bromo or 5-chloro analogs often require harsher conditions or specialized ligands.
- [1] Henise, J. C., & Taunton, J. (2011). Development of cell-active irreversible inhibitors of the human centrosomal kinase Nek2. Doctoral Dissertation, University of California, San Francisco. Synthesis of 5-iodo-oxindole 6 via zinc reduction of a thiomethyl precursor, followed by Heck coupling. View Source
- [2] Kuujia. (2025). 5-Iodo-2,3-dihydro-1H-indol-2-one - CAS 193354-13-1 Technical Datasheet. View Source
